molecular formula C9H15NO B2886428 (1S,8R)-9-azabicyclo[6.2.0]decan-10-one CAS No. 522644-06-0

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one

Cat. No.: B2886428
CAS No.: 522644-06-0
M. Wt: 153.225
InChI Key: IRZLUTQKGLCRPL-JGVFFNPUSA-N
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Description

(1S,8R)-9-azabicyclo[620]decan-10-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,8R)-9-azabicyclo[6.2.0]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material that contains a nitrogen atom and a suitable leaving group, which undergoes intramolecular cyclization to form the bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: (1S,8R)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atom in the structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating agents or halogenating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which (1S,8R)-9-azabicyclo[6.2.0]decan-10-one exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the structure can form bonds with various biological molecules, influencing their function and activity. The pathways involved may include binding to receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • (1S,8R)-10,10-diethylbicyclo[6.2.0]decan-9-one
  • (1S,8S)-bicyclo[6.2.0]decan-9-one
  • (1S,8R)-N,N,10,10-Tetramethylbicyclo[6.2.0]decan-9-iminium

Uniqueness: (1S,8R)-9-azabicyclo[6.2.0]decan-10-one is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,8R)-9-azabicyclo[6.2.0]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZLUTQKGLCRPL-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2[C@H](CC1)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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